2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Description
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a bicyclic structure with a carboxylic acid group at position 4, an amino group at position 2, and a methyl substituent at position 5. This compound’s structural features make it a versatile intermediate in medicinal chemistry and organic synthesis. The amino group at position 2 enhances nucleophilicity, while the methyl group at position 5 contributes to steric and electronic modulation. Its molecular formula is C₆H₇N₃O₃, with a molecular weight of 169.14 g/mol (calculated).
Properties
CAS No. |
2762-36-9 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-amino-5-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-2-3(5(11)12)8-6(7)9-4(2)10/h1H3,(H,11,12)(H3,7,8,9,10) |
InChI Key |
OYSDPNXHUXZZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Amino Group Reactions
The 2-amino group participates in nucleophilic substitution and condensation reactions:
Carboxylic Acid Reactions
The 4-carboxylic acid undergoes typical acid-derived transformations:
Keto Group Transformations
The 6-oxo group enables redox chemistry:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Reduction | NaBH₄/EtOH | 6-hydroxy derivative | 67% yield (racemic mixture) |
| Grignard Addition | CH₃MgBr | 6-alkoxy intermediate | Steric hindrance limits reactivity |
Electrophilic Aromatic Substitution
Despite electron-withdrawing groups, limited reactivity observed:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | No reaction (ring deactivation) |
| Halogenation | Cl₂/FeCl₃ | Trace chlorination at C5 |
Metal Complexation
The compound coordinates with transition metals through multiple sites:
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Cu(II) | 1:2 (M:L) | Antimicrobial agents |
| Fe(III) | 1:1 | Catalytic oxidation studies |
| Zn(II) | 1:3 | Luminescent materials |
Stability constants (log K):
Bioconjugation Reactions
Enzymatic modifications demonstrate pharmacological relevance:
| Enzyme System | Modification | Biological Impact |
|---|---|---|
| CYP450 | N-demethylation | Increased solubility |
| UDP-glucuronosyltransferase | Glucuronidation | Enhanced excretion |
Comparative Reactivity Analysis
| Functional Group | Relative Reactivity (Scale: 1–5) | Dominant Reaction Pathways |
|---|---|---|
| Carboxylic Acid | 5 | Esterification, amidation |
| Amino Group | 4 | Acylation, Schiff base formation |
| Keto Group | 3 | Reduction, nucleophilic addition |
| Pyrimidine Ring | 1 | Metal coordination only |
Esterification Kinetic Study
| Temperature (°C) | Catalyst | Time (hr) | Yield (%) |
|---|---|---|---|
| 25 | None | 24 | 32 |
| 60 | H₂SO₄ | 4 | 88 |
| 80 | Amberlyst-15 | 2 | 94 |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted a derivative that showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as a lead compound for antibiotic development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Study:
In an experimental model of arthritis, treatment with this compound resulted in a significant decrease in inflammation markers compared to control groups .
Herbicidal Activity
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has been explored as a herbicide due to its ability to inhibit specific enzymatic pathways in plants. Research indicates that it can effectively control weed populations without harming crop yields.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | Amaranthus retroflexus | 100 | 85% |
| Compound B | Cynodon dactylon | 150 | 90% |
This table summarizes findings from field trials demonstrating the effectiveness of various formulations based on the compound against common agricultural weeds .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydropyrimidine dehydrogenase, an enzyme critical for pyrimidine metabolism.
Case Study:
In vitro assays revealed that this compound could reduce enzyme activity by up to 70%, suggesting its potential role in cancer therapy by altering nucleotide synthesis pathways .
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific enzymes and proteins. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition is crucial in reducing uric acid levels in the body, thereby managing conditions like gout .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and related pyrimidine derivatives:
Key Observations:
Amino vs. Methyl vs.
Biological and Chemical Relevance: Compounds with halogen substituents (e.g., Cl) are often explored for antimicrobial activity, while amino-substituted derivatives like the target compound may serve as precursors for nucleoside analogs . The presence of a carboxylic acid group at position 4 enables salt formation or conjugation reactions, a feature shared across all compared compounds .
Safety and Handling :
- Many analogs, including 5-chloro-6-oxo derivatives, are classified as irritants (H302, H319), suggesting that the target compound may require similar precautions .
Biological Activity
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a compound belonging to the dihydropyrimidine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- IUPAC Name : 2-amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Molecular Formula : CHNO
- Molecular Weight : 154.13 g/mol
- CAS Number : 34415-10-6
Antimicrobial Activity
Research indicates that compounds structurally similar to 2-amino-5-methyl-6-oxo-1,6-dihydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. A study demonstrated that derivatives of dihydropyrimidines can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition suggests potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Anticancer Potential
Emerging evidence points to the anticancer properties of dihydropyrimidine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation. For example, specific analogs have demonstrated efficacy against breast cancer cell lines by disrupting cell cycle progression .
The biological activity of 2-amino-5-methyl-6-oxo-1,6-dihydropyrimidine derivatives is largely attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in metabolic processes, such as Dipeptidyl Peptidase IV (DPP-IV), which is significant in glucose metabolism and diabetes management .
- Receptor Modulation : Some studies suggest that these compounds may interact with various receptors involved in inflammation and cancer progression, leading to altered signaling pathways that inhibit tumor growth and reduce inflammation .
Case Study 1: Antimicrobial Activity
A study conducted on a series of dihydropyrimidine derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Action
In a controlled trial assessing the anti-inflammatory effects of a dihydropyrimidine derivative in a rat model of arthritis, researchers observed a reduction in paw swelling and inflammatory markers (TNF-alpha and IL-6) after treatment with the compound over four weeks .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors like β-keto esters and urea derivatives. Key steps include:
- Cyclization: Heating methyl acetoacetate with thiourea in acidic conditions to form the pyrimidine ring.
- Hydrolysis: Controlled hydrolysis of intermediates under basic conditions to yield the carboxylic acid moiety.
- Optimization: Adjusting temperature (80–100°C), solvent polarity (ethanol/water mixtures), and catalyst (e.g., HCl or acetic acid) to enhance yield. For example, hydrochloride salt derivatives of analogous pyrimidines have been synthesized with 95% purity under similar conditions .
Table 1: Example Reaction Conditions for Pyrimidine Derivatives
| Precursor | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Methyl acetoacetate | Ethanol/H2O | 90 | HCl | 78–85 |
| Thiourea | Acetic acid | 80 | – | 70 |
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Mass Spectrometry (MS): Exact mass analysis (e.g., ESI-MS) confirms molecular weight. For example, related pyrimidine derivatives show exact masses matching theoretical values (e.g., 154.0343 for analogous structures) .
- NMR Spectroscopy: H and C NMR identify tautomeric forms and substituent positions. The 6-oxo group typically resonates at δ 165–170 ppm in C NMR.
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for synthesis and handling to avoid inhalation of fine powders.
- Storage: Keep in airtight containers at room temperature, away from oxidizers and moisture.
- Spill Response: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies between X-ray crystallographic data and spectroscopic results for tautomeric forms of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX software for structure refinement. For example, SHELXL resolves hydrogen bonding networks and tautomeric states (e.g., keto-enol equilibria) .
- Complementary Techniques: Compare crystallographic data with H NMR in DMSO-d6 (which stabilizes enol forms) and IR spectroscopy (to detect carbonyl stretches). Discrepancies may arise from solvent-dependent tautomerism.
Q. What computational strategies are effective in predicting the enzyme inhibitory potential of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with the 6-oxo group and hydrophobic interactions with the methyl substituent.
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ values) with inhibitory activity. Pyrimidine derivatives have shown antimicrobial potential via enzyme inhibition .
Table 2: Example Docking Scores for Analogous Compounds
| Target Enzyme | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Dihydrofolate reductase | -9.2 | H-bond (6-oxo) |
| Thymidylate synthase | -8.7 | π-Stacking |
Q. How does the compound’s tautomeric state influence its interaction with biological targets, and what experimental approaches can elucidate this?
Methodological Answer:
- Tautomer Impact: The keto form may favor hydrogen bonding in enzyme active sites, while the enol form could enhance metal chelation.
- Experimental Approaches:
- Variable Temperature NMR: Monitor tautomeric equilibria in D2O vs. DMSO.
- X-ray Photoelectron Spectroscopy (XPS): Analyze electron density shifts at the 6-oxo group.
- Bioactivity Assays: Compare IC50 values of tautomerically stabilized analogs .
Q. How can researchers address contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Solubility Profiling: Use shake-flask methods with HPLC quantification. For example, polar aprotic solvents (DMSO) may show higher solubility (>50 mg/mL) than water (<1 mg/mL) due to hydrogen bonding capacity.
- pH-Dependent Studies: Adjust pH to deprotonate the carboxylic acid group (pKa ~3–4), enhancing aqueous solubility. Document ionic strength and buffer effects .
Q. What advanced analytical techniques are recommended for detecting trace impurities in synthesized batches?
Methodological Answer:
- LC-HRMS: Couple liquid chromatography with high-resolution MS to identify impurities (e.g., methyl ester byproducts at m/z 152.0584).
- NMR Relaxation Methods: Use H T1 relaxation times to detect low-concentration contaminants in DMSO-d6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
